molecular formula C9H16O2 B13614656 {7-Oxaspiro[3.5]nonan-6-yl}methanol

{7-Oxaspiro[3.5]nonan-6-yl}methanol

Cat. No.: B13614656
M. Wt: 156.22 g/mol
InChI Key: QDOWLNSHLKCNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{7-Oxaspiro[35]nonan-6-yl}methanol is a chemical compound with the molecular formula C9H16O2 It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-Oxaspiro[3.5]nonan-6-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

{7-Oxaspiro[3.5]nonan-6-yl}methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated compounds, ethers.

Scientific Research Applications

{7-Oxaspiro[3.5]nonan-6-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {7-Oxaspiro[3.5]nonan-6-yl}methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure can provide unique binding properties, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • {7-Oxaspiro[3.5]nonan-2-yl}methanol
  • {7-Oxaspiro[3.5]nonan-2-yl}methanamine

Uniqueness

{7-Oxaspiro[3.5]nonan-6-yl}methanol is unique due to its specific spirocyclic structure and the position of the methanol group. This structural arrangement can lead to different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

7-oxaspiro[3.5]nonan-8-ylmethanol

InChI

InChI=1S/C9H16O2/c10-7-8-6-9(2-1-3-9)4-5-11-8/h8,10H,1-7H2

InChI Key

QDOWLNSHLKCNJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCOC(C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.